4-phenyl-N-(2-phenylphenyl)butanamide
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Overview
Description
4-phenyl-N-(2-phenylphenyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with phenyl groups attached to the nitrogen and the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-phenylphenyl)butanamide typically involves the amidation reaction between a butanoic acid derivative and an aniline derivative. One common method involves the reaction of 4-phenylbutanoic acid with 2-phenylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(2-phenylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 4-phenyl-N-(2-phenylphenyl)butanoic acid.
Reduction: 4-phenyl-N-(2-phenylphenyl)butylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced
Scientific Research Applications
4-phenyl-N-(2-phenylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2-phenylphenyl)butanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-N-(2-pyridinyl)butanamide: Similar structure but with a pyridine ring instead of a phenyl ring.
4-phenyl-N-(2-phenylethyl)butanamide: Similar structure but with an ethyl group between the phenyl rings
Uniqueness
4-phenyl-N-(2-phenylphenyl)butanamide is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-phenyl-N-(2-phenylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(17-9-12-18-10-3-1-4-11-18)23-21-16-8-7-15-20(21)19-13-5-2-6-14-19/h1-8,10-11,13-16H,9,12,17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRXLXKSZJRUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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